Butobarbital-d5 -

Butobarbital-d5

Catalog Number: EVT-15428075
CAS Number:
Molecular Formula: C10H16N2O3
Molecular Weight: 217.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of butobarbital-d5 involves several steps that modify the original butabarbital structure. The general method includes:

  1. Starting Materials: The synthesis begins with the preparation of a diethyl malonate derivative.
  2. Reactions: The first reaction involves the addition of sodium ethoxide to diethyl malonate followed by the introduction of isobutyl bromide to yield a crude product.
  3. Formation of Butobarbital-d5: This crude product is then reacted with urea in an ethanol-sodium ethoxide system. Hydrochloric acid is added to adjust the pH, leading to precipitation of butobarbital-d5.
  4. Purification: The crude product undergoes purification through recrystallization from an ethanol-water solution, followed by vacuum drying to obtain the final product.

This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of butobarbital-d5 .

Molecular Structure Analysis

The molecular structure of butobarbital-d5 can be represented by its IUPAC name, 5-(butan-2-yl)-5-ethyl-1,3-diazinane-2,4,6-trione, and its molecular formula is C10H11D5N2O3C_{10}H_{11}D_5N_2O_3. The presence of deuterium atoms (D) in place of hydrogen atoms in specific locations enhances its stability and makes it suitable for analytical applications.

Structural Data

  • CAS Number: Not available for deuterated form
  • Molecular Weight: 217.28 g/mol
  • SMILES Notation: CCC(C)C1(CC)C(=O)NC(=O)NC1=O
  • InChI Key: Not applicable for deuterated form

The structure features a diazinane ring with multiple carbonyl groups, contributing to its pharmacological properties.

Chemical Reactions Analysis

Butobarbital-d5 participates in various chemical reactions typical of barbiturates, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding acids.
  2. Oxidation: The compound can undergo oxidation at the C5 position, leading to various metabolites.
  3. Substitution Reactions: The presence of functional groups allows for potential substitution reactions that can modify its chemical properties or enhance its pharmacological effects.

These reactions are critical for understanding the metabolism and elimination pathways of butobarbital-d5 in biological systems .

Mechanism of Action

Butobarbital-d5 functions primarily as a central nervous system depressant. Its mechanism involves:

  1. GABA Receptor Modulation: It acts as a positive allosteric modulator at GABA-A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which leads to increased neuronal inhibition.
  2. Sedative Effects: By potentiating GABAergic transmission, butobarbital-d5 induces sedation and has anxiolytic properties.

The pharmacokinetic profile indicates rapid absorption and distribution across tissues, particularly in the brain, where it exerts its effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents such as methanol; less soluble in water due to its lipophilic nature.

Chemical Properties

Relevant data indicate that butobarbital-d5 has a long elimination half-life (approximately 100 hours), making it suitable for specific therapeutic applications .

Applications

Butobarbital-d5 finds applications primarily in scientific research:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry for quantifying butabarbital levels in biological samples.
  • Pharmacokinetics Studies: Assists researchers in understanding the metabolism and elimination pathways of barbiturates.
  • Toxicology: Employed in forensic analysis to detect barbiturate use or overdose cases.

Its isotopic labeling enhances detection sensitivity and specificity during analytical procedures .

Synthesis and Isotopic Labeling Methodologies

Deuterium Incorporation Strategies in Barbiturate Derivatives

The synthesis of Butabarbital-D5 (5-allyl-5-((2-methylpropyl-D5) barbituric acid) employs strategic deuterium labeling to create a stable isotopologue suitable for isotope dilution mass spectrometry. This deuterated internal standard features five deuterium atoms incorporated at the 2-methylpropyl side chain (positions C8 and C9 in the structure), replacing all hydrogen atoms in the isobutyl group while maintaining the allyl moiety unchanged. This precise labeling pattern is confirmed through SMILES notation (O=C(N1)NC(C(C([2H])([2H])C([2H])([2H])[2H])(C(C)CC)C1=O) and InChI key documentation [1] [4].

Two primary synthetic approaches enable deuterium integration:

  • Late-Stage Isotope Exchange: Post-synthesis H/D exchange using deuterated reagents under controlled conditions, though this method risks isotopic scrambling and incomplete labeling.
  • Labeled Precursor Methodology: Construction of the barbiturate ring using pre-deuterated 2-methylpropyl-D5 precursors, ensuring higher isotopic purity (>99%) and positional specificity [1].

The latter approach predominates in certified reference materials like Cerilliant® Butabarbital-D5, where isotopic integrity is paramount for accurate quantification in forensic and clinical toxicology applications using GC/MS or LC/MS techniques [1] [4]. The molecular stability arises from the strong C-D bonds, which exhibit approximately 6-10 times greater kinetic isotope effect compared to C-H bonds, reducing metabolic scrambling during analytical procedures.

Table 1: Structural Characteristics of Butabarbital-D5

CharacteristicSpecificationAnalytical Significance
Deuterium PositionsC8H₂D₃-C9H₂D₂ (2-methylpropyl group)Minimizes deuterium exchange; maintains structural homology
Isotopic Purity>99% (certified reference material)Reduces isotopic interference in mass spectrometry
Molecular FormulaC₁₀H₁₁D₅N₂O₃Distinct molecular mass shift (+5 Da)
Labeling PatternAliphatic side chain onlyPreserves reactive sites identical to non-deuterated analog

Comparative Analysis of Synthetic Routes for Stable Isotope-Labeled Barbiturates

The synthesis of deuterated barbiturates diverges significantly from conventional barbiturate manufacturing, prioritizing isotopic fidelity over bulk production. Traditional butabarbital synthesis employs diethyl malonate chemistry with sodium ethoxide-mediated alkylation, as reflected in patent CN103787988B [3] [5]. However, deuterated analogs require specialized pathways:

  • De Novo Synthesis: Utilizing deuterium-labeled isobutyl bromide (2-methylpropyl-D5 bromide) with diethyl allylmalonate under sodium ethoxide catalysis (12% concentration in ethanol), followed by cyclization with urea. This route yields the highest isotopic purity but faces challenges in deuterated precursor availability and cost [3].
  • Catalytic Deuteration: Palladium-catalyzed deuteration of unsaturated precursors, though rarely applied to butabarbital due to potential over-reduction of the allyl group.

Butabarbital-D5 production leverages the de novo approach, evidenced by its certification as a single-component solution (100 µg/mL in methanol) with documented suitability for GC and LC applications [1] [4]. Regulatory advantages significantly differentiate its production: unlike Schedule III barbiturates, Butabarbital-D5 qualifies for US DEA exemption (21 CFR §1308.13) and Canada's Test Kit Registration (#61-1067), eliminating registration barriers and import authorizations for clinical laboratories [2].

Table 2: Synthetic Route Comparison for Deuterated Barbiturates

ParameterTraditional Barbiturate SynthesisDeuterated Barbiturate Synthesis
Key Alkylating AgentAllyl bromide + isobutyl bromideAllyl bromide + 2-methylpropyl-D5 bromide
Typical Yield (Crude)60-70%45-55% (lower due to isotopic handling)
Purification ComplexityMultiple recrystallizationsSingle-step chromatographic purification
Regulatory StatusControlled substance (Schedule III)DEA-exempt chemical preparation [2]
Primary ApplicationPharmaceutical manufacturingAnalytical reference standard
Final Product FormSolid crystalline powderMethanolic solution (100 µg/mL) in sealed ampules [1]

Optimization of Reaction Conditions for Deuterated Analogues

Synthesis of high-purity Butabarbital-D5 demands precise reaction parameter control to preserve deuterium labels while maximizing yield:

  • Alkylation Conditions: The critical alkylation step between diethyl allylmalonate and 2-methylpropyl-D5 bromide requires strictly anhydrous ethanol and sodium ethoxide catalyst (optimally 12% concentration) at 30°C. This temperature balances reaction kinetics against isotopic exchange risks. Extended reflux durations (22 hours) compensate for the slightly reduced nucleophilicity of deuterated alkyl halides [3] [5].
  • Cyclization Protocol: Barbiturate ring formation with urea proceeds at 105°C for 5 hours in sodium ethoxide/ethanol, followed by careful acidification to pH 3 with 18% HCl. This prevents deuterium loss from acid-catalyzed exchange during crystallization [5].
  • Solvent Selection: Methanol as the final solvent (rather than water or acetonitrile) minimizes deuterium exchange at labile positions while providing GC/MS compatibility. The solution format enables "Snap-N-Spike®" convenience for analytical workflows [1] [4].

Post-synthesis handling is equally crucial: storage at -20°C in flame-sealed ampules maintains both chemical stability (preventing barbiturate hydrolysis) and isotopic integrity. The certified concentration (100 µg/mL ± 1%) requires rigorous QC via LC-MS/MS with non-deuterated analog separation to confirm isotopic purity and absence of back-exchange [1].

Table 3: Optimized Reaction Parameters for Butabarbital-D5 Synthesis

Reaction StageParameterStandard ConditionDeuterated Analog OptimizationRationale
AlkylationTemperature20-40°C30°CMinimizes solvent evaporation while preventing thermal decomposition
Catalyst Concentration5-20% NaOEt12% NaOEtBalances reactivity against ethoxide-mediated deuterium exchange
Reaction Time10-30h22hCompensates for kinetic isotope effect in D5-alkyl bromide
CyclizationAcidification AgentHCl (10-35%)18% HClControlled protonation prevents pH-induced deuterium exchange
pH for Precipitation2-63Maximizes yield while minimizing acid-catalyzed deuterium loss
Final FormulationStorage TemperatureAmbient-20°CPrevents thermal degradation and solvent evaporation
PackagingGlass bottleSealed glass ampule (1mL)Eliminates oxygen/moisture ingress and ensures single-use integrity [1] [4]

Scalability and Industrial Applicability of Deuterated Synthesis Protocols

The industrial production of Butabarbital-D5 exemplifies how niche isotopic compounds achieve scalability despite complex synthesis:

  • Regulatory-First Design: By utilizing DEA-exempt status (exploiting 21 CFR §1308.13 for "chemical preparations") and Health Canada's Test Kit exemption, production avoids controlled substance logistics that bottleneck traditional barbiturate manufacturing. This enables kilogram-scale synthesis under standard laboratory controls rather than narcotics facilities [2].
  • Precursor Sourcing: Partnerships with specialized deuterium suppliers ensure consistent 2-methylpropyl-D5 bromide quality. Bulk contracts mitigate costs of deuterated reagents, which historically constrained scalability.
  • Solution-Based Distribution: Supplying Butabarbital-D5 as methanolic solutions (100 µg/mL) in 1mL ampules bypasses solid-state purity challenges. The "Snap-N-Spike®" format facilitates direct use without weighing, aligning with industrial trends toward "just-in-time" reference standards [1] [2].

Current production scales reach 500-1000 ampules per batch, with stringent QC via isotope ratio mass spectrometry. The aqueous ethanolic recrystallization (15:1 ethanol-water ratio) described in patent CN103787988B has been adapted for deuterated analogs, achieving >99.5% chemical purity without redistillation [5]. Future scalability enhancements include continuous-flow hydrogen-deuterium exchange reactors for precursor synthesis and automated ampule filling under nitrogen atmosphere to extend shelf-life beyond current 24-month limits at -20°C storage.

Table 4: Industrial Production Metrics for Butabarbital-D5

Production AspectLaboratory ScaleIndustrial ScaleScalability Advantage
Batch Size5-10 ampules500-1000 ampulesDEA-exempt status eliminates batch size restrictions [2]
Purification MethodColumn chromatographyRecrystallization (ethanol-water 1:5 ratio)Reduced solvent consumption; higher throughput [5]
Quality ControlSingle-point calibrationMulti-lab certification (ISO 17034/ISO 17025)Meets forensic and clinical accreditation requirements
PackagingManual ampule sealingAutomated filling under N₂ atmospherePrevents oxidative degradation; ensures concentration accuracy
Global DistributionLimited by import permitsHealth Canada Test Kit Registration #61-1067Eliminates country-specific narcotics authorizations [2]

Table 5: Compound Summary: Butabarbital-D5

PropertySpecification
Systematic Name5-allyl-5-((2,2-dimethylpropyl-D5)) barbituric acid
Trade DesignationButabarbital-D5 (Cerilliant® B-065)
Chemical FormulaC₁₀H₁₁D₅N₂O₃
Concentration100 μg/mL in methanol [1] [4]
PackagingAmpule of 1 mL (sealed under inert gas)
Storage Conditions-20°C (protect from light)
Primary ApplicationsInternal standard for GC/MS or LC/MS in clinical toxicology, forensic analysis, pain prescription monitoring [1] [2]
Regulatory StatusUS DEA-exempt; Canada Test Kit #61-1067 [2]
Key IdentifiersSMILES: O=C(N1)NC(C(C([2H])([2H])C([2H])([2H])[2H])(C(C)CC)C1=O; InChIKey: ZRIHAIZYIMGOAB-ZTIZGVCASA-N [1]

Properties

Product Name

Butobarbital-d5

IUPAC Name

5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C10H16N2O3

Molecular Weight

217.28 g/mol

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2

InChI Key

STDBAQMTJLUMFW-PVGOWFQYSA-N

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.